(Z)-1-(Allyloxy)hex-3-ene is an organic compound with the molecular formula and a molar mass of approximately 140.22 g/mol. It features a double bond between the third and fourth carbon atoms in the hexane chain, along with an allyloxy group at the first position. The compound is characterized by its unique structural configuration, where the allyloxy group is attached to the terminal carbon of the hexene, allowing for specific reactivity and interactions in various chemical environments .
Several synthetic routes can be employed to produce (Z)-1-(allyloxy)hex-3-ene:
(Z)-1-(Allyloxy)hex-3-ene has potential applications in various fields:
Interaction studies involving (Z)-1-(allyloxy)hex-3-ene focus on its behavior in biological systems and chemical environments. Research suggests that compounds with similar structures can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant for drug delivery systems where enhancing bioavailability is crucial . Additionally, studies on its reactivity with nucleophiles provide insights into potential pathways for functionalization.
Several compounds share structural similarities with (Z)-1-(allyloxy)hex-3-ene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Hexene | Linear alkene | Saturated structure; lacks ether functionality |
Allyl alcohol | Alcohol | Contains hydroxyl group; reactive towards nucleophiles |
2-Hexenal | Aldehyde | Contains carbonyl group; different reactivity |
3-Hexenyl acetate | Ester | Contains ester functionality; different physical properties |
The uniqueness of (Z)-1-(allyloxy)hex-3-ene lies in its combination of an allyloxy group and a double bond within a hexane chain. This configuration not only influences its chemical reactivity but also enhances its potential applications in flavoring and pharmaceutical industries compared to other similar compounds that lack either feature or have different functional groups .